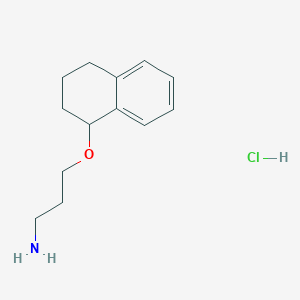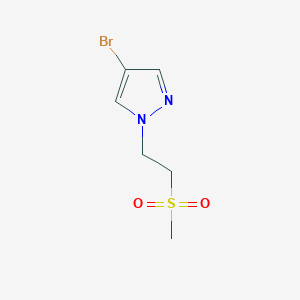
4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole
Vue d'ensemble
Description
4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is a novel chemical compound that has been studied for its potential applications in organic synthesis and drug discovery. This compound has been found to possess a number of advantageous properties, including high solubility, low volatility, and good stability in aqueous solutions. Its synthesis method is relatively simple and it can be easily prepared in a laboratory setting. This compound has been studied for its potential applications in a wide range of scientific research areas, including drug discovery, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Catalysis
4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole and related compounds have been utilized in the synthesis of various chemical structures and as catalysts or precursors in chemical reactions.
Palladium Nanoparticles Synthesis : A study explored the synthesis of dinuclear palladium(II) chalcogenolates through reactions involving similar compounds. These chalcogenolates were used as precursors for palladium chalcogenide nanoparticles (NPs), demonstrating applications in nanoparticle synthesis from single-source precursors (Sharma et al., 2015).
Catalysis in Organic Synthesis : Pyrazole derivatives have shown utility as catalysts in organic synthesis. For example, a Brönsted acid derived from a similar pyrazole compound catalyzed the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s derivatives under solvent-free conditions, showcasing its efficiency and reusability as a catalyst (Khaligh et al., 2016).
Synthetic Applications in Heterocycles : Aryl radical building blocks derived from related compounds have been utilized in cyclization reactions onto azoles, including pyrazoles, to synthesize tri- and tetra-cyclic heterocycles, indicating their role in the construction of complex organic structures (Allin et al., 2005).
Metal Complexes for Cross-Coupling Reactions : Pyrazole-based ligands have been synthesized and used to stabilize palladium complexes, which in turn were employed as pre-catalysts in Suzuki–Miyaura cross-coupling reactions. This highlights the role of pyrazole derivatives in enhancing the efficiency of catalytic processes in organic chemistry (Ocansey et al., 2018).
Propriétés
IUPAC Name |
4-bromo-1-(2-methylsulfonylethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O2S/c1-12(10,11)3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPINIVWFYJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole | |
CAS RN |
1183252-85-8 | |
| Record name | 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)
![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)

![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)
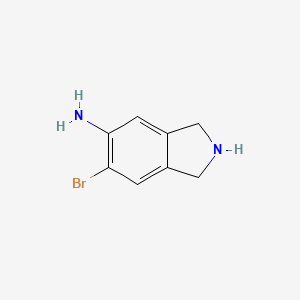
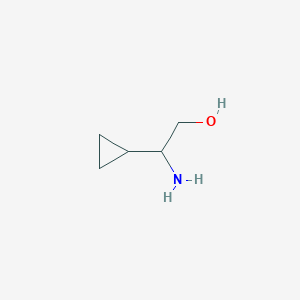

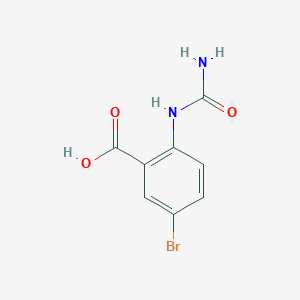
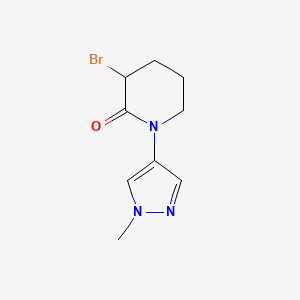

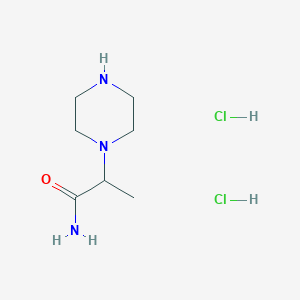
![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)
![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)
